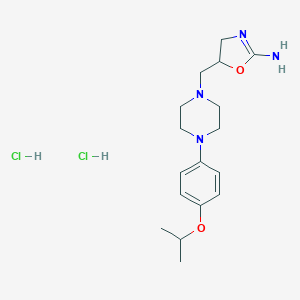

![molecular formula C8H15NO3 B116119 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid CAS No. 142893-66-1](/img/structure/B116119.png)

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

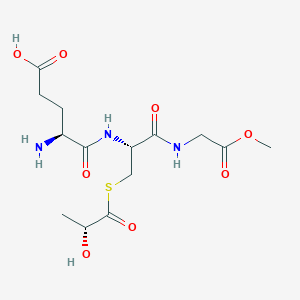

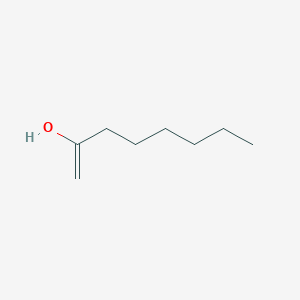

“2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid” is a chemical compound with the molecular formula C8H15NO3 . It is also known by several synonyms .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a total synthesis of a glandular secretion of the Civet Cat was achieved using tri-O-acetyl-D-glucal, a cheap and commercially available chiral building block . Another study reported a route to produce acetic acid from CO2, methanol, and H2, efficiently promoted by a Ru–Rh bimetallic catalyst .

Molecular Structure Analysis

The molecular structure of “2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid” is characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

科学的研究の応用

Role in Catalytic Asymmetric Reactions

Chiral C2-symmetric NCN ligand with a morpholine derivative has been synthesized, leading to the formation of Pt(II)/Pd(II) pincer complexes. These complexes, particularly the Pt(II) complex, showed promising results as asymmetric catalysts in aldol and silylcyanation reactions, indicating the potential of morpholine derivatives in enhancing asymmetric catalysis (Yoon et al., 2006).

Contributions in Antitubercular and Antifungal Activities

Novel compounds involving the morpholine moiety demonstrated significant antitubercular and antifungal activities, suggesting the importance of these derivatives in developing new pharmacological treatments (Syed, Ramappa, & Alegaon, 2013).

Synthesis of Hexahydroindoles and Isoquinolinones

Acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, when reacted with amines and further processed, lead to the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles and novel 5,8,9,10-tetrahydro-6H-indolo[2,1-a]isoquinolin-9-ones. This study showcases the role of morpholine derivatives in creating intricate and pharmacologically significant structures (Juma et al., 2009).

Inhibitory Properties Against Enzymes

Morpholine-derived Mannich bases showed inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, indicating the potential of these compounds in treating diseases related to enzyme dysfunction (Boy et al., 2020).

Development of Fluorophore for Biomedical Analysis

6-Methoxy-4-quinolone, a derivative from morpholine-structured compounds, has been identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media, showing great promise for applications in biomedical analysis (Hirano et al., 2004).

作用機序

Mode of Action

It’s plausible that the compound interacts with its targets through its morpholinyl and acetic acid moieties .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of [cis-2,6-dimethylmorpholin-4-yl]acetic acid. Given its structural similarity to acetic acid, it might be involved in similar metabolic processes . Acetic acid is a key intermediate in several metabolic pathways, including the tricarboxylic acid cycle and ethanol oxidation .

Pharmacokinetics

Based on its chemical structure, it’s reasonable to hypothesize that it could be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Acetic acid, a structurally similar compound, has been shown to induce stress responses in yeast, leading to changes in cell wall structure and increased cell stiffness

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [cis-2,6-dimethylmorpholin-4-yl]acetic acid. For instance, pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, temperature and humidity could impact the compound’s stability .

特性

IUPAC Name |

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6-3-9(5-8(10)11)4-7(2)12-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYTGRCKMDKDV-KNVOCYPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

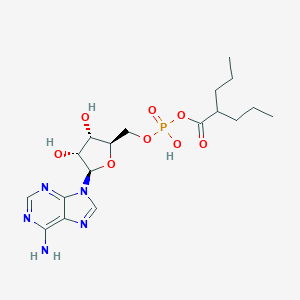

![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)

![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)